![molecular formula C18H27N3OS B2867524 2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1172406-21-1](/img/structure/B2867524.png)
2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
“2-Cyclopentyl-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C18H27N3OS . It is listed in the PubChem database .
Molecular Structure Analysis
The molecular structure of this compound can be found in the PubChem database . It is a complex structure with a cyclopentyl group, a piperazine ring, and a thiazole ring.Scientific Research Applications
Synthesis and Characterization
Innovative synthesis methods for compounds with complex structures, including piperazine derivatives and azole-containing compounds, are crucial for advancing pharmaceutical chemistry and materials science. For example, the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety presents a straightforward and efficient method for producing compounds with potential therapeutic applications (M. A. Bhat et al., 2018). Similarly, the electrochemical synthesis based on the oxidation of piperazine-ethanone derivatives in the presence of nucleophiles opens new avenues for creating arylthiobenzazoles with unique properties (A. Amani & D. Nematollahi, 2012).
Biological Evaluation
The evaluation of novel piperazine derivatives for antimicrobial, antifungal, and cytotoxic activities is a significant area of research. For instance, a series of azole-containing piperazine derivatives have been synthesized and investigated for their in vitro antibacterial, antifungal, and cytotoxic activities, showing moderate to significant efficacy (Lin-Ling Gan et al., 2010). Moreover, the synthesis, spectral characterization, and biological evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlight the potential for discovering new therapeutic agents with excellent antibacterial and antifungal properties (R. Rajkumar et al., 2014).
Antitumor and Antiviral Activities
Compounds bearing piperazine moieties have been investigated for their potential antitumor and antiviral activities. The in vitro antitumor activity evaluation of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells indicates the promise of such compounds as antiproliferative agents (L. Yurttaş et al., 2014). Additionally, novel nitroimidazole derivatives with piperazinyl substituents have shown in vitro anti-HIV activity, suggesting their potential as non-nucleoside reverse transcriptase inhibitors (N. Al-Masoudi et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell cycle progression and energy metabolism .
Biochemical Pathways
The inhibition of CDK4 can lead to cell cycle arrest, preventing cells from proliferating . On the other hand, the inhibition of ARK5 can affect energy metabolism pathways, potentially leading to changes in cellular energy levels .
Result of Action
The result of the compound’s action would depend on the specific cellular context. Given its potential targets, it could lead to cell cycle arrest (due to cdk4 inhibition) and changes in energy metabolism (due to ark5 inhibition) . These effects could potentially lead to the death of cancer cells, given that uncontrolled cell proliferation and altered energy metabolism are hallmarks of cancer .
properties
IUPAC Name |
2-cyclopentyl-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(11-14-3-1-2-4-14)21-9-7-20(8-10-21)12-17-19-16(13-23-17)15-5-6-15/h13-15H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACXSTHPEVFGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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